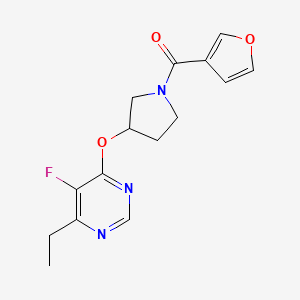

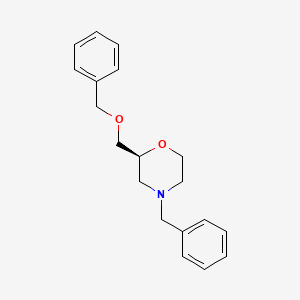

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound falls under the class of pyrrolidines and has been synthesized by researchers as a potential drug candidate due to its unique molecular structure and potential therapeutic effects.Molecular Structure Analysis

The molecular formula of the compound isC15H16FN3O3. The molecular weight is 305.309. Chemical Reactions Analysis

The compound is a pyrimidine derivative used as a building block in the preparation of bio-active compounds . Its unique structure enables diverse applications, ranging from drug discovery to nanotechnology advancements.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Crystal Structure: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone are boric acid ester intermediates that undergo a three-step substitution reaction. Their structures were confirmed by various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) was used to further calculate the molecular structures, revealing physicochemical properties through molecular electrostatic potential and frontier molecular orbitals analysis (Huang et al., 2021).

Biological Evaluation and Potential Applications

- Antiviral and Anticancer Activity: Novel benzofuran-transition metal complexes have been synthesized and evaluated for their HIV inhibitory activity. Compounds demonstrated potency greater than the standard Atevirdine, with one derivative showing a higher therapeutic index. Furthermore, the HIV-1 RT inhibitory activity and HCV NS3-4A protease inhibitor activity of these compounds indicated that complex formation had a significant positive effect on bioactivity, suggesting potential as molecular templates for antiinflammatory activity (Galal et al., 2010).

Chemical Reactions and Mechanisms

- Catalytic Hydrogenation: Furan-2-carboxylic acid derivatives, modified with chiral auxiliaries, have been heterogeneously catalyzed for diastereoselective hydrogenation, resulting in high diastereoselectivity. This process highlights the potential for synthesizing chiral molecules with high enantiomeric excess, applicable in the development of pharmaceuticals and fine chemicals (Sebek et al., 2009).

Novel Synthesis Approaches

- Oxidative Annulation: A photoinduced direct oxidative annulation method was developed for synthesizing highly functionalized polyheterocyclic ethanones without the need for transition metals and oxidants. This showcases an innovative approach to creating complex molecular architectures through environmentally friendly processes (Zhang et al., 2017).

Propiedades

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c1-2-12-13(16)14(18-9-17-12)22-11-3-5-19(7-11)15(20)10-4-6-21-8-10/h4,6,8-9,11H,2-3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUABJAMBYHING-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=COC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678153.png)

![1-benzyl-N~5~-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2678155.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2678158.png)

![3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2678160.png)

![4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2678161.png)

![Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2678169.png)

![4-N-[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2678171.png)

![2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)